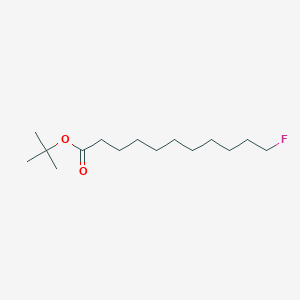
tert-Butyl 11-fluoroundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 11-fluoroundecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluorine atom attached to an undecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 11-fluoroundecanoate typically involves the esterification of 11-fluoroundecanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 11-fluoroundecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 11-fluoroundecanoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 11-fluoroundecanoic acid and tert-butyl alcohol.
Reduction: 11-fluoroundecanol.
Substitution: Various substituted undecanoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 11-fluoroundecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions. It serves as a model substrate for investigating the specificity and mechanism of esterases.
Industry: Used in the production of specialty chemicals and materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of tert-Butyl 11-fluoroundecanoate depends on the specific application. In enzymatic hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of 11-fluoroundecanoic acid and tert-butyl alcohol. The fluorine atom can influence the reactivity and stability of the compound by altering the electronic properties of the molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 11-chloroundecanoate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl 11-bromoundecanoate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl 11-iodoundecanoate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
tert-Butyl 11-fluoroundecanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the synthesis of pharmaceuticals and specialty chemicals.
Properties
Molecular Formula |
C15H29FO2 |
|---|---|
Molecular Weight |
260.39 g/mol |
IUPAC Name |
tert-butyl 11-fluoroundecanoate |
InChI |
InChI=1S/C15H29FO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |
InChI Key |
LPYMXFAYPJTIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


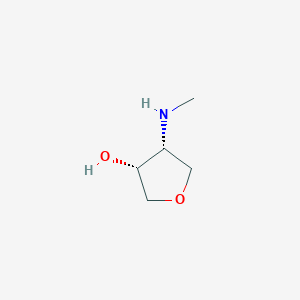
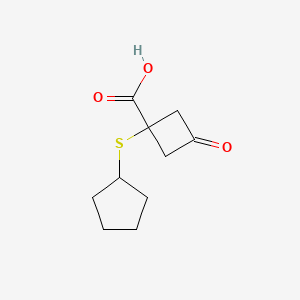

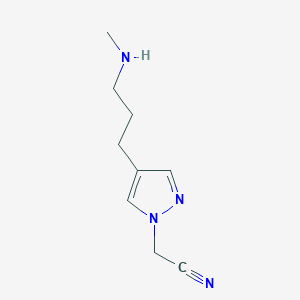
![5-Amino-1-[2-(dimethylamino)ethyl]-4-methyl-1,2-dihydropyridin-2-one](/img/structure/B13339202.png)
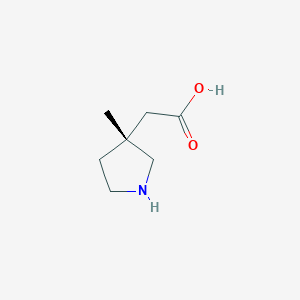
![4-methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13339211.png)
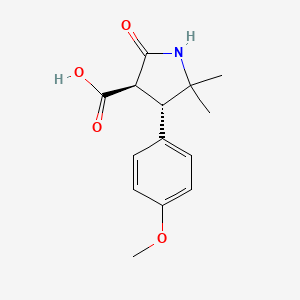
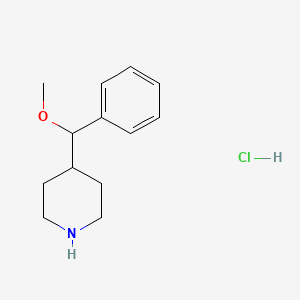
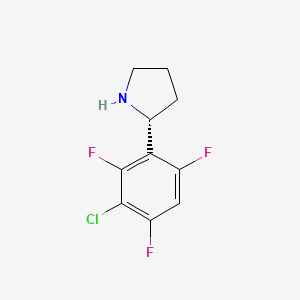
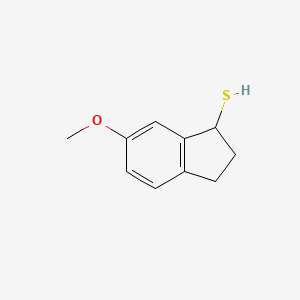
![(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-yl)methanol](/img/structure/B13339242.png)
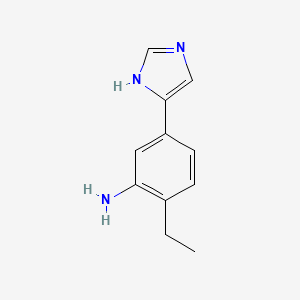
![tert-Butyl 7-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13339253.png)
